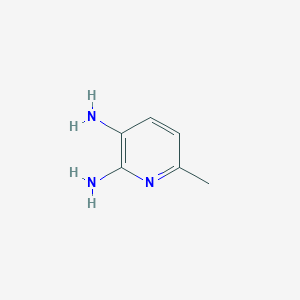

6-Methylpyridine-2,3-diamine

Description

The exact mass of the compound 6-Methylpyridine-2,3-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATOCNYGIWXIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370299 | |

| Record name | 6-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33259-72-2 | |

| Record name | 6-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Role of 6-Methylpyridine-2,3-diamine in the Synthesis of Potent Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – 6-Methylpyridine-2,3-diamine has emerged as a critical building block for researchers and drug development professionals in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This versatile precursor is instrumental in the creation of the imidazo[4,5-b]pyridine scaffold, a core structure in a class of potent kinase inhibitors. This technical guide provides an in-depth look at the application of 6-Methylpyridine-2,3-diamine, focusing on its use in the development of Aurora kinase inhibitors, complete with experimental protocols and quantitative data.

Core Application: A Gateway to Imidazo[4,5-b]pyridine Kinase Inhibitors

6-Methylpyridine-2,3-diamine serves as a foundational reagent in the synthesis of imidazo[4,5-b]pyridines, a class of compounds recognized for their significant biological activity. The primary synthetic route involves the condensation of 6-Methylpyridine-2,3-diamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids, to form the fused imidazole ring system. This straightforward and efficient cyclization reaction makes it an attractive starting point for the construction of diverse chemical libraries for drug discovery.

A notable application of this scaffold is in the development of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Dysregulation of Aurora kinases is frequently observed in various human cancers, making them a compelling target for anticancer therapies.

Synthesis and Biological Activity of an Exemplary Aurora Kinase Inhibitor

One prominent example involves the synthesis of a potent inhibitor of Aurora A, B, and C kinases. The synthesis originates from 6-Methylpyridine-2,3-diamine and culminates in a highly active derivative.

Experimental Protocols

Synthesis of the Imidazo[4,5-b]pyridine Core:

A general and efficient procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine provides a pathway to the necessary diamine precursor.[1]

-

Substitution: 2-chloro-3-nitropyridine is subjected to an SNAr reaction with an amine in a water-isopropanol mixture at 80°C for 2 hours.

-

Reduction: The resulting N-substituted product is then treated with zinc dust and concentrated hydrochloric acid at 80°C for 45 minutes to reduce the nitro group, yielding the N-substituted pyridine-2,3-diamine in approximately 90% yield.[1]

-

Cyclization: The diamine is then reacted with an appropriate aldehyde in the same solvent system at 80°C. The reaction progress is monitored, and upon completion (typically within 10 hours), the desired 1,2-disubstituted imidazo[4,5-b]pyridine is formed.[1]

Synthesis of 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol:

A multi-step synthesis starting from a substituted pyridine illustrates the versatility of these precursors in generating functionalized imidazo[4,5-b]pyridines.[2]

-

Oxidation: The starting pyridine is oxidized using m-CPBA in dichloromethane at room temperature.[2]

-

Functionalization and Amination: The resulting product undergoes reaction with p-TsCl and phthalimide, followed by treatment with hydrazine hydrate to yield the amine.[2]

-

Cyclization: The diamine is then cyclized using cyanogen bromide in water under reflux to form the 2-amino-imidazo[4,5-b]pyridine ring system.[2]

-

Demethylation: A final demethylation step using BCl3 in dichloromethane yields the target hydroxylated compound.[2]

Quantitative Data

The following table summarizes the inhibitory activity of a lead compound, 31 , derived from an imidazo[4,5-b]pyridine scaffold against Aurora kinases.

| Compound | Target Kinase | IC50 (µM) |

| 31 | Aurora-A | 0.042 |

| Aurora-B | 0.198 | |

| Aurora-C | 0.227 |

Table 1: In vitro inhibitory activity of compound 31 against Aurora kinases.[3]

Further optimization of this scaffold has led to the identification of even more potent inhibitors. For instance, compound 51 demonstrates low nanomolar potency against all three Aurora kinase isoforms.[4]

| Compound | Target Kinase | IC50 (µM) |

| 51 | Aurora-A | 0.015 ± 0.003 |

| Aurora-B | 0.025 | |

| Aurora-C | 0.019 |

Table 2: In vitro inhibitory activity of the optimized compound 51.[4]

Visualizing the Synthetic and Biological Pathways

To further elucidate the role of 6-Methylpyridine-2,3-diamine in drug discovery, the following diagrams illustrate the key synthetic workflow and the targeted biological pathway.

Conclusion

6-Methylpyridine-2,3-diamine is a cornerstone in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. Its utility in generating structurally diverse libraries of compounds has been pivotal in the discovery of potent and selective inhibitors of key cancer targets like the Aurora kinases. The straightforward synthetic accessibility and the demonstrated biological potential of its derivatives underscore the continued importance of 6-Methylpyridine-2,3-diamine in modern medicinal chemistry and drug development. Researchers and scientists can leverage this foundational molecule to explore novel therapeutic avenues for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 6-Methylpyridine-2,3-diamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-2,3-diamine is a heterocyclic aromatic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its vicinal diamine functionality on a substituted pyridine ring offers a versatile scaffold for the synthesis of a variety of complex molecules, including novel kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery of 6-Methylpyridine-2,3-diamine, detailing its synthesis, characterization, and potential applications. A plausible synthetic pathway, involving the nitration of 2-amino-6-methylpyridine followed by the reduction of the resulting nitro-intermediate, is presented with detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the utilization of this compound in their scientific endeavors.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of multiple functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the substituted pyridines, those bearing vicinal diamines are of particular interest due to their ability to act as bidentate ligands and to form the basis for the synthesis of fused heterocyclic systems such as imidazopyridines. 6-Methylpyridine-2,3-diamine, with its strategic placement of amino and methyl groups, presents a unique molecular architecture for exploration in drug development.

While a singular, seminal "discovery" paper for 6-Methylpyridine-2,3-diamine is not readily identifiable in the published literature, its existence and synthesis are predicated on well-established principles of organic chemistry. The logical synthetic approach, and the one detailed herein, involves a two-step process starting from the commercially available 2-amino-6-methylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methylpyridine-2,3-diamine and its precursors is provided in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | 108.14 | Yellowish crystalline solid | 40-44 |

| 2-Amino-6-methyl-3-nitropyridine | 21901-29-1 | C₆H₇N₃O₂ | 153.14 | Solid | 153-155 |

| 6-Methylpyridine-2,3-diamine | 33259-72-2 | C₆H₉N₃ | 123.16 | Not specified | Not specified |

| 6-Methylpyridine-2,3-diamine dihydrochloride | 77712-94-8 | C₆H₁₁Cl₂N₃ | 196.08 | Not specified | Not specified |

Synthesis of 6-Methylpyridine-2,3-diamine

The most plausible and referenced synthetic route to 6-Methylpyridine-2,3-diamine involves a two-step process:

-

Nitration of 2-amino-6-methylpyridine to yield 2-amino-6-methyl-3-nitropyridine.

-

Reduction of the nitro group of 2-amino-6-methyl-3-nitropyridine to afford the final product, 6-Methylpyridine-2,3-diamine.

A schematic of this synthetic pathway is illustrated in the following workflow diagram.

Caption: Synthetic workflow for 6-Methylpyridine-2,3-diamine.

Experimental Protocol: Nitration of 2-Amino-6-methylpyridine

This protocol is based on established methods for the nitration of aminopyridines.

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-amino-6-methylpyridine to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the mixture is homogeneous, add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine.

Quantitative Data:

Experimental Protocol: Reduction of 2-Amino-6-methyl-3-nitropyridine

This protocol is a composite based on standard procedures for the reduction of nitropyridines.

Materials:

-

2-Amino-6-methyl-3-nitropyridine

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide solution

-

Ethyl Acetate (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask, suspend 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 6-Methylpyridine-2,3-diamine. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

The yield of this reduction step can be expected to be in the range of 70-90% based on similar transformations.

Characterization Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Methylpyridine-2,3-diamine (123.16 g/mol ).

Potential Applications and Signaling Pathways

Diaminopyridine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the specific biological activity of 6-Methylpyridine-2,3-diamine is not extensively documented, its structural motifs suggest several potential applications in drug discovery.

Caption: Potential applications of 6-Methylpyridine-2,3-diamine.

The vicinal diamine functionality can serve as a key pharmacophore for interacting with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases. Furthermore, diaminopyridine and related heterocyclic structures have been investigated for their antimicrobial and antiviral properties. The ability to readily form fused imidazole rings (imidazopyridines) from the vicinal diamines opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities.

At present, there is no specific signaling pathway that has been definitively associated with the action of 6-Methylpyridine-2,3-diamine. However, as a scaffold for kinase inhibitors, it could potentially be used to target pathways regulated by kinases such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or various receptor tyrosine kinase pathways, depending on the other substituents appended to the core structure.

Conclusion

6-Methylpyridine-2,3-diamine represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and development. The synthetic route via nitration of 2-amino-6-methylpyridine followed by reduction is a viable and scalable method for its preparation. This technical guide provides a foundational overview for researchers, offering detailed, albeit composite, experimental protocols to facilitate its synthesis and further investigation. The versatile nature of its structure warrants continued exploration of its utility in the generation of novel therapeutic agents.

6-Methylpyridine-2,3-diamine: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 6-methylpyridine-2,3-diamine, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a likely synthetic approach based on cited literature, and discusses its significance as a precursor to biologically active compounds.

Fundamental Properties

6-Methylpyridine-2,3-diamine, also known by its synonyms 5,6-diamino-2-picoline and 2,3-diamino-6-methylpyridine, is a substituted pyridine derivative. Its structure, featuring adjacent amino groups on the pyridine ring, makes it a valuable synthon for the construction of fused heterocyclic systems.

Chemical and Physical Data

The core physicochemical properties of 6-methylpyridine-2,3-diamine are summarized in the table below. It is important to note that while some safety data sheets indicate a lack of available data for certain properties under one of its CAS numbers (77712-94-8), data is available under another (33259-72-2).

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| CAS Number | 33259-72-2, 77712-94-8 | [1][3][4][5] |

| Melting Point | 69-70 °C | [6] |

| Boiling Point | 294.6 °C to 295 °C at 760 mmHg | [1][6] |

| Appearance | Solid (form may vary) | |

| Solubility | Data not readily available in searched sources. |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-methylpyridine-2,3-diamine is not widely available in public databases. However, chemical suppliers such as Synblock and BLD Pharm indicate the availability of such data upon request, suggesting that it has been characterized.[1][3] For reference, the spectroscopic data of the related compound, 2-amino-6-methylpyridine, is well-documented and can provide an indication of expected spectral regions.[7][8]

Experimental Protocols

Synthesis of 6-Methylpyridine-2,3-diamine

A key route to the synthesis of imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridines with various reagents. The scientific literature frequently cites the work of Middleton and Wibberley in the Journal of Heterocyclic Chemistry (1980) for the synthesis of such compounds, implying that the preparation of precursors like 6-methylpyridine-2,3-diamine is detailed therein. While the full experimental text is not available through the conducted searches, a general and logical synthetic workflow can be proposed.

The synthesis likely involves the reduction of a corresponding nitro-amino pyridine precursor. A plausible reaction pathway is the reduction of 2-amino-6-methyl-3-nitropyridine.

General Experimental Protocol (Proposed):

-

Reaction Setup: A solution of 2-amino-6-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Reducing Agent: A reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux and stirred for a duration sufficient to ensure complete reduction of the nitro group. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If an acidic medium was used, the mixture is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

-

Isolation and Purification: The crude product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Below is a conceptual workflow for the synthesis of 6-Methylpyridine-2,3-diamine.

Biological Significance and Applications

While direct biological activity data for 6-methylpyridine-2,3-diamine is not prominent in the literature, its primary significance lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives. This class of compounds is of considerable interest in drug discovery due to a wide range of demonstrated biological activities.

Precursor to Bioactive Imidazo[4,5-b]pyridines

The vicinal diamine functionality of 6-methylpyridine-2,3-diamine allows for facile cyclocondensation reactions with various electrophiles to form the fused imidazole ring of the imidazo[4,5-b]pyridine system. These derivatives have been reported to exhibit:

-

Antiproliferative Activity: Certain imidazo[4,5-b]pyridine derivatives have shown potent activity against various cancer cell lines.[1]

-

Antiviral Activity: This scaffold has been explored for the development of antiviral agents.[1]

-

Antibacterial Activity: Some compounds within this family have demonstrated antibacterial properties.[1]

The general synthetic pathway to these bioactive molecules is illustrated below.

Conclusion

6-Methylpyridine-2,3-diamine is a foundational building block in the synthesis of medicinally relevant heterocyclic compounds. While comprehensive public data on its fundamental properties is somewhat sparse, key physical constants have been reported. Its primary value is realized in its utility as a precursor to the imidazo[4,5-b]pyridine scaffold, which is a privileged structure in the development of new therapeutic agents. Further research into the direct biological effects of 6-methylpyridine-2,3-diamine and the full publication of its spectroscopic and safety data would be beneficial to the scientific community.

References

- 1. CAS 33259-72-2 | 6-Methylpyridine-2,3-diamine - Synblock [synblock.com]

- 2. 6-METHYLPYRIDINE-2,3-DIAMINE | CAS 33259-72-2 [matrix-fine-chemicals.com]

- 3. 33259-72-2|6-Methylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]

- 4. 5,6-DIAMINO-2-PICOLINE, | 33259-72-2 [chemicalbook.com]

- 5. 77712-94-8 CAS MSDS (6-METHYL-PYRIDINE-2,3-DIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-Amino-6-methylpyridine 98 1824-81-3 [sigmaaldrich.com]

- 8. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemistry of 2,3-Diamino-6-methylpyridine and Related Compounds

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3-diamino-6-methylpyridine and its structurally related analogs. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this class of compounds. Due to the limited availability of direct data for 2,3-diamino-6-methylpyridine, this guide leverages information from closely related and more extensively studied diaminopyridines to infer its potential characteristics and utility.

Introduction

2,3-Diamino-6-methylpyridine belongs to the diaminopyridine family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyridine ring, substituted with two amino groups and a methyl group, presents a unique electronic and structural profile, making it a versatile scaffold for the synthesis of more complex molecules. The amino groups can act as nucleophiles or be diazotized, while the pyridine nitrogen provides a site for coordination and quaternization. The methyl group can influence the molecule's solubility and metabolic stability.

Analogs such as 2,3-diamino-5-bromo-6-methylpyridine and 2,3-diamino-6-methoxypyridine serve as key intermediates in the synthesis of a variety of bioactive molecules, including those with antimicrobial and anti-inflammatory properties.[1] Their structural features allow for diverse chemical transformations, making them valuable building blocks in the development of new pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

The physicochemical properties of 2,3-diamino-6-methylpyridine can be inferred from data available for its analogs. A summary of these properties is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

| Property | 2-Amino-6-methylpyridine | 2,3-Diamino-6-methoxypyridine dihydrochloride | 2-Amino-6-methyl-3-nitropyridine | Reference |

| Molecular Formula | C6H8N2 | C6H11Cl2N3O | C6H7N3O2 | [][4][5] |

| Molecular Weight | 108.14 g/mol | 212.08 g/mol | 153.14 g/mol | [][4][5] |

| Melting Point | 40-44 °C | Not Available | Not Available | [6] |

| Boiling Point | 208-209 °C | Not Available | Not Available | [6] |

| Appearance | Yellowish crystalline solid | Not Available | Not Available | [7] |

| Solubility | Soluble in DMSO | Not Available | Not Available | [] |

Synthesis and Reactivity

The synthesis of diaminopyridines often involves the reduction of a corresponding nitropyridine. For instance, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine.[8][9] A plausible synthetic route for 2,3-diamino-6-methylpyridine would likely follow a similar strategy, starting from 2-amino-6-methyl-3-nitropyridine.

The reactivity of the amino groups on the pyridine ring is a key feature of this class of compounds. These groups can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. For example, 2-amino-6-methylpyridine can be used as a precursor for the synthesis of imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines.[7]

A proposed synthetic pathway for 2,3-diamino-6-methylpyridine is illustrated below.

Caption: Proposed synthesis of 2,3-Diamino-6-methylpyridine.

Applications in Drug Development

Diaminopyridine derivatives are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other bicyclic heterocycles and their capacity to form key hydrogen bonding interactions with biological targets. For instance, 2,4-diamino-6-methylpyrimidines have been identified as potential agents for the treatment of Chagas' disease.[10]

The structural motif of 2,3-diaminopyridine is a key component in compounds that exhibit a range of biological activities. The bromo-substituted analog, 2-amino-3-bromo-6-methylpyridine, is a crucial building block for developing therapeutics for neurological conditions and as anti-inflammatory agents.[2] Similarly, 2-amino-6-methylpyridine is utilized in the synthesis of kinase inhibitors for cancer therapy and nerve growth factor receptor TrkA inhibitors.[11] This suggests that 2,3-diamino-6-methylpyridine could also serve as a valuable scaffold in the discovery of new therapeutic agents.

The general workflow for utilizing a diaminopyridine core in a drug discovery program is outlined below.

Caption: Drug discovery workflow using a diaminopyridine scaffold.

Experimental Protocols

Synthesis of 2,3-Diamino-5-bromopyridine (as an example of a related diaminopyridine synthesis): [9]

-

Nitration of 2-amino-5-bromopyridine:

-

In a three-necked flask immersed in an ice bath, 500 ml of sulfuric acid (sp. gr. 1.84) is placed.

-

86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that maintains the temperature below 5°C.

-

26 ml (0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.

-

The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

-

The reaction mixture is cooled and poured onto 5 liters of ice, followed by neutralization with 40% sodium hydroxide solution.

-

The precipitated product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration.

-

-

Reduction to 2,3-Diamino-5-bromopyridine:

-

A solution of the nitropyridine in a suitable solvent (e.g., ethanol) is treated with a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation using a palladium catalyst.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Safety Information

The safety profile of 2,3-diamino-6-methylpyridine is not explicitly detailed. However, based on the safety data for 2-amino-6-methylpyridine, it should be handled with care. It is classified as toxic if swallowed and fatal in contact with skin.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

Precautionary Measures: [13][14]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[15]

Conclusion

While direct experimental data for 2,3-diamino-6-methylpyridine is limited, the available information on its analogs highlights the potential of this class of compounds in synthetic and medicinal chemistry. The diaminopyridine scaffold offers a versatile platform for the development of novel molecules with diverse biological activities. Further research into the synthesis, reactivity, and biological evaluation of 2,3-diamino-6-methylpyridine is warranted to fully explore its potential in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. 2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]

- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. 6-METHYL-PYRIDINE-2,3-DIAMINE - Safety Data Sheet [chemicalbook.com]

Potential Research Areas for 5,6-Diamino-2-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diamino-2-picoline, a substituted diaminopyridine, presents itself as a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its vicinal diamino groups on a pyridine scaffold make it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. This guide explores the core research areas for 5,6-Diamino-2-picoline, focusing on its application in the synthesis of bioactive molecules, particularly imidazo[4,5-b]pyridine derivatives, which are known for their diverse pharmacological activities.

Physicochemical Properties of 5,6-Diamino-2-picoline

A summary of the key physicochemical properties of 5,6-Diamino-2-picoline is presented in the table below.

| Property | Value |

| CAS Number | 33259-72-2 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Appearance | Brown to dark brown solid |

| Melting Point | 69-70 °C |

| Boiling Point | 295 °C |

| pKa | 6.88 ± 0.50 (Predicted) |

Core Research Area: Synthesis of Imidazo[4,5-b]pyridine Derivatives

The primary and most promising research application of 5,6-Diamino-2-picoline is its use as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives. This class of compounds is structurally analogous to purines, which allows them to interact with a wide range of biological targets, including protein kinases. The general synthetic approach involves the cyclocondensation of the diamine with a one-carbon synthon, such as a carboxylic acid or an aldehyde.

General Synthetic Workflow

The synthesis of 2,7-dimethyl-imidazo[4,5-b]pyridine from 5,6-Diamino-2-picoline and acetic acid is a representative example of this transformation. The workflow can be visualized as follows:

Detailed Experimental Protocol: Synthesis of 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine

This protocol is a representative procedure for the synthesis of a substituted imidazo[4,5-b]pyridine from 5,6-Diamino-2-picoline.

Materials:

-

5,6-Diamino-2-picoline

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA)

-

10% Ammonium Hydroxide solution

-

Water

-

Ethanol

Procedure:

-

A mixture of 5,6-Diamino-2-picoline (1.23 g, 10 mmol) and glacial acetic acid (6.0 g, 100 mmol) is heated at reflux for 2 hours.

-

The excess acetic acid is removed under reduced pressure.

-

Polyphosphoric acid (10 g) is added to the residue, and the mixture is heated at 150°C for 3 hours with stirring.

-

The reaction mixture is cooled to room temperature and then poured into ice-water (100 mL).

-

The resulting solution is neutralized with a 10% ammonium hydroxide solution to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Potential Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Derivatives of imidazo[4,5-b]pyridine have been extensively studied for a variety of biological activities, primarily due to their ability to act as kinase inhibitors.

Kinase Inhibition

Many imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Table of Kinase Inhibitory Activity for Representative Imidazo[4,5-b]pyridine Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Imidazo[4,5-b]pyridine Derivative 1 | Aurora A Kinase | 0.015 | [1] |

| Imidazo[4,5-b]pyridine Derivative 2 | CDK9 | 0.63 | [2] |

| Imidazo[4,5-b]pyridine Derivative 3 | VEGFR-2 | Data not specified | [3] |

Anticancer Activity

The kinase inhibitory properties of imidazo[4,5-b]pyridines translate into significant anticancer activity against various cancer cell lines.

Table of Anticancer Activity for Representative Imidazo[4,5-b]pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Amidino-substituted imidazo[4,5-b]pyridine | SW620 (Colon Carcinoma) | 0.4 | [4][5] |

| 2,6-disubstituted imidazo[4,5-b]pyridine | Capan-1 (Pancreatic Adenocarcinoma) | 1.45 | [6] |

| N-phenyl-imidazo[4,5-b]pyridin-2-amine | HCT-116 (Colon Carcinoma) | Data not specified | [7] |

Antimicrobial Activity

Certain derivatives of imidazo[4,5-b]pyridine have also demonstrated antimicrobial properties.[8][9][10]

Signaling Pathway Modulation

As kinase inhibitors, imidazo[4,5-b]pyridine derivatives can modulate various signaling pathways involved in cell growth, proliferation, and survival. A key example is the inhibition of the Cyclin-Dependent Kinase 9 (CDK9) pathway, which plays a crucial role in the regulation of transcription.

Future Research Directions

5,6-Diamino-2-picoline holds considerable promise for the development of novel therapeutic agents and functional materials. Future research in this area could focus on:

-

Library Synthesis: Synthesizing a diverse library of imidazo[4,5-b]pyridine derivatives by reacting 5,6-Diamino-2-picoline with a variety of carboxylic acids, aldehydes, and other cyclizing agents.

-

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to optimize the biological activity of the synthesized compounds.

-

Exploration of Other Heterocyclic Systems: Investigating the use of 5,6-Diamino-2-picoline as a precursor for other fused heterocyclic systems, such as pyrido[2,3-b]pyrazines.

-

Materials Science Applications: Exploring the potential of 5,6-Diamino-2-picoline and its derivatives in the development of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.

Conclusion

5,6-Diamino-2-picoline is a valuable and underexplored building block for organic synthesis. Its utility in the preparation of imidazo[4,5-b]pyridine derivatives, a class of compounds with proven therapeutic potential, makes it a compelling target for further investigation in the fields of drug discovery and medicinal chemistry. The synthetic accessibility and potential for diverse functionalization position 5,6-Diamino-2-picoline as a key starting material for the development of next-generation kinase inhibitors and other bioactive molecules.

References

- 1. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6-DIAMINO-2-PICOLINE, | 33259-72-2 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

6-Methylpyridine-2,3-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-2,3-diamine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, substituted with two adjacent amino groups and a methyl group, provides a unique scaffold for the synthesis of a variety of complex molecules with potential biological activity. This document provides a comprehensive literature survey, summarizing key data, experimental protocols, and potential applications of this compound.

Chemical Properties and Synthesis

6-Methylpyridine-2,3-diamine, also known as 2,3-diamino-6-methylpyridine or 5,6-diamino-2-picoline, has the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1]

Synthesis

A plausible synthetic pathway can be outlined as follows:

Caption: Proposed synthesis of 6-Methylpyridine-2,3-diamine.

Experimental Protocol: Synthesis of the Precursor, 2-Amino-6-methyl-3-nitropyridine

The synthesis of the direct precursor, 2-amino-6-methyl-3-nitropyridine, can be achieved through the nitration of 2-amino-6-methylpyridine.[2][3]

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution

Procedure:

-

In a flask submerged in an ice bath, cool concentrated sulfuric acid.

-

Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while stirring.

-

Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 volume ratio) and slowly add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for one hour.

-

Allow the reaction to stand for 12 hours.

-

Pour the reaction mixture into a large volume of ice water.

-

Neutralize the solution with a concentrated ammonia solution to a pH of 7.

-

Filter the resulting precipitate and dry the filter cake to obtain the crude product.

-

The crude product can be purified by steam distillation and recrystallization from a suitable solvent like ethyl acetate to yield 2-amino-6-methyl-3-nitropyridine.[3]

Note on an Alternative Synthesis: A synthesis of a related compound, 7-methyl-5-phenyl-5H-imidazo[4,5-b]pyridine, was reported by Middleton and Wibberley in the Journal of Heterocyclic Chemistry (1980). This synthesis utilized 6-methyl-pyridine-2,3-diamine and urea, with the reaction being carried out at 240°C for 0.5 hours, resulting in a 79% yield of a different product (7-methyl-5-phenyl-5H-imidazo[4,5-b]pyridin-5-one). While this does not provide a direct synthesis of the title compound, it highlights a potential reactive pathway of 6-methylpyridine-2,3-diamine.

Spectroscopic Data

Detailed spectroscopic data for 6-methylpyridine-2,3-diamine is not extensively available in the reviewed literature. However, data for the closely related compound, 2,3-diaminopyridine, can be used as a reference for characteristic spectral features.

Table 1: Spectroscopic Data for 2,3-Diaminopyridine (Reference)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the amino protons are expected. The chemical shifts will be influenced by the electron-donating amino groups.[4] |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and any substituent carbons. The positions of the signals will be affected by the nitrogen atom and the amino groups.[1] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amino groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.[1][5] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information.[1] |

Potential Applications in Drug Development

The diaminopyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of diaminopyridines and related fused heterocyclic systems have shown promise as inhibitors of various kinases and as anticancer agents.

Kinase Inhibition

Diaminopyrimidine and pyridopyrimidine derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

-

Focal Adhesion Kinase (FAK) Inhibitors: A series of diaminopyrimidine derivatives were designed and synthesized as FAK inhibitors, with some compounds showing potent anticancer activity against lung and breast cancer cell lines with IC₅₀ values in the nanomolar range.[2][6]

-

Rho Kinase (ROCK) Inhibitors: 2,3-Diaminopyrazines have been identified as specific ROCK inhibitors, with potential applications in diseases like glaucoma and hypertension.[7]

-

Receptor Interacting Protein Kinase-2 (RIPK2) Inhibitors: Pyrido[2,3-d]pyrimidin-7-one derivatives have been discovered as a new class of RIPK2 kinase inhibitors.[8]

-

eEF-2K Inhibitors: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with some compounds showing IC₅₀ values in the sub-micromolar range.[9]

-

CDK/HDAC Dual Inhibitors: Novel 2-aminopyridine and 2-aminopyrimidine-based derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), exhibiting significant antitumor potency.[10]

Anticancer Activity

The diaminopyridine moiety is present in various compounds that exhibit cytotoxic effects against different cancer cell lines.

-

EGFR Inhibitors: N², N⁴-diphenylpyridine-2,4-diamine derivatives have been synthesized and evaluated as EGFR inhibitors to overcome C797S-mediated resistance in non-small cell lung cancer, with some compounds showing IC₅₀ values in the nanomolar range.[11]

-

Antiproliferative Activity: Novel 2,4-diaminopyrimidine derivatives have demonstrated moderate to excellent potency against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast), with some compounds exhibiting IC₅₀ values in the low micromolar range.[11]

-

Wnt/β-catenin Signaling Inhibition: A novel imidazopyridine derivative has been shown to exhibit anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and inhibition of cell migration.[12]

The structural features of 6-methylpyridine-2,3-diamine make it a valuable starting material for the synthesis of libraries of compounds that could be screened for activity against these and other biological targets. The presence of two nucleophilic amino groups allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are also known to possess a broad range of biological activities.

References

- 1. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2,3-Diaminopyridine(452-58-4) IR Spectrum [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Synthetic Approaches for 6-Methylpyridine-2,3-diamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational chemistry of 6-Methylpyridine-2,3-diamine. Due to a lack of direct early literature on this specific compound, this document outlines a plausible and well-precedented synthetic pathway derived from early studies on analogous diaminopyridines. It includes detailed experimental protocols, quantitative data from related reactions, and visualizations of the chemical processes. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

6-Methylpyridine-2,3-diamine is a substituted diaminopyridine that holds potential as a building block in medicinal chemistry and materials science. Diaminopyridine scaffolds are present in a variety of biologically active molecules, exhibiting a range of activities including, but not limited to, antimicrobial, kinase inhibition, and neurological effects.[1][2] The strategic placement of amino and methyl groups on the pyridine ring offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel compounds. This document details a proposed synthetic route for 6-Methylpyridine-2,3-diamine, based on established chemical transformations of pyridine derivatives.[3][4]

Proposed Synthetic Pathway

The most logical and well-documented approach to the synthesis of 6-Methylpyridine-2,3-diamine involves a two-step process starting from the commercially available 2-amino-6-methylpyridine. This pathway consists of:

-

Nitration: The introduction of a nitro group at the 3-position of the pyridine ring.

-

Reduction: The subsequent reduction of the nitro group to an amino group.

This synthetic strategy is a common method for the preparation of ortho-diaminopyridines.[3]

Caption: Proposed two-step synthesis of 6-Methylpyridine-2,3-diamine.

Experimental Protocols

The following protocols are based on established procedures for the nitration of 2-aminopyridines and the reduction of 2-amino-3-nitropyridines.[3][4][5]

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine (Nitration)

The nitration of 2-amino-6-methylpyridine is expected to proceed at the 3- and 5-positions. The 3-nitro isomer can be separated from the 5-nitro isomer by steam distillation, as the intramolecular hydrogen bonding in the 3-nitro isomer increases its volatility.[6]

Protocol:

-

To a stirred solution of concentrated sulfuric acid, 2-amino-6-methylpyridine is added portion-wise while maintaining the temperature below 20 °C with an ice bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 30 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then carefully poured onto crushed ice.

-

The solution is neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

-

The precipitate, containing a mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

-

The isomers are separated by steam distillation. The more volatile 2-amino-6-methyl-3-nitropyridine is collected in the distillate.

Caption: Experimental workflow for the nitration of 2-amino-6-methylpyridine.

Step 2: Synthesis of 6-Methylpyridine-2,3-diamine (Reduction)

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

Protocol (Catalytic Hydrogenation):

-

2-Amino-6-methyl-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on charcoal (5-10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 6-Methylpyridine-2,3-diamine.

-

The product can be further purified by recrystallization.

Quantitative Data

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

| 1 | Nitration of 2-aminopyridine | H₂SO₄, HNO₃, 0-50 °C | 30-40% (for the 3-nitro isomer) | [6] |

| 2 | Reduction of 2-amino-3-nitropyridine | SnCl₂·2H₂O, conc. HCl, heat | 70-85% | [3] |

| 2 | Reduction of 2-amino-3-nitropyridine | H₂, Pd/C, ethanol | >90% | [4] |

Physicochemical and Spectroscopic Data

While specific data for 6-Methylpyridine-2,3-diamine is scarce, the data for the parent compound, 2,3-diaminopyridine, provides a useful reference point.

| Property | Value (for 2,3-diaminopyridine) | Reference |

| Molecular Formula | C₅H₇N₃ | [7] |

| Molecular Weight | 109.13 g/mol | [7] |

| Melting Point | 116 °C | [8] |

| ¹H NMR (DMSO-d₆) | ||

| δ 7.26 ppm (d, 1H) | [8] | |

| δ 6.66 ppm (t, 1H) | [8] | |

| δ 6.36 ppm (d, 1H) | [8] | |

| δ 5.32 ppm (s, 2H, NH₂) | [8] | |

| δ 4.63 ppm (s, 2H, NH₂) | [8] | |

| IR Spectrum | Major peaks indicative of N-H and C-N stretching | [9] |

| Mass Spectrum | m/z 109 (M+) | [8] |

Potential Biological and Pharmacological Significance

Derivatives of diaminopyridines have been investigated for a wide range of biological activities. The introduction of a methyl group in 6-Methylpyridine-2,3-diamine may influence its pharmacokinetic and pharmacodynamic properties compared to the unsubstituted parent compound.

-

Kinase Inhibition: Diaminopyrimidine scaffolds are known to be effective as kinase inhibitors, which are crucial in cancer therapy.[1]

-

Antimicrobial Activity: Some diaminopyridine derivatives have shown potential as antimicrobial agents.

-

Neurological Applications: 3,4-Diaminopyridine is used to treat certain neuromuscular disorders, highlighting the potential for this class of compounds to interact with ion channels.[2][10]

The synthesis of 6-Methylpyridine-2,3-diamine opens the door to the exploration of its derivatives as potential therapeutic agents.

Caption: Potential areas of biological investigation for 6-Methylpyridine-2,3-diamine.

Conclusion

While direct "early studies" on 6-Methylpyridine-2,3-diamine are not prominent in the accessible scientific literature, a robust synthetic pathway can be confidently proposed based on well-established organic chemistry principles and documented procedures for analogous compounds. This technical guide provides a foundational framework for the synthesis and further investigation of this promising chemical entity. The detailed protocols and compiled data serve as a valuable starting point for researchers in drug discovery and chemical synthesis, enabling the exploration of 6-Methylpyridine-2,3-diamine and its derivatives for novel applications.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 7. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 9. 2,3-Pyridinediamine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

Structural Elucidation of 6-Methylpyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-methylpyridine-2,3-diamine. Due to a lack of publicly available experimental data for this specific compound, this guide outlines a plausible synthetic route and presents predicted structural and spectroscopic data based on computational models and established principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule. All presented quantitative data, while based on sound scientific principles, is predictive and should be confirmed by empirical analysis.

Introduction

6-Methylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a diamino-substituted heterocycle, it can serve as a versatile building block for the synthesis of more complex molecules, including imidazopyridines, which are known to possess a wide range of biological activities. The precise structural and electronic properties of 6-methylpyridine-2,3-diamine are crucial for understanding its reactivity and for the rational design of novel compounds. This guide provides a detailed, albeit theoretical, structural and spectroscopic characterization.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of 6-methylpyridine-2,3-diamine is provided in the table below.

| Property | Value |

| IUPAC Name | 6-methylpyridine-2,3-diamine |

| Synonyms | 2,3-Diamino-6-methylpyridine, 5,6-Diamino-2-picoline |

| CAS Number | 33259-72-2 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Predicted Boiling Point | 294.6 °C at 760 mmHg |

Proposed Synthesis and Experimental Workflow

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine

This protocol is adapted from the nitration of 2-amino-5-bromopyridine.[1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Starting Material: Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling to precipitate the product.

-

Isolation and Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Methylpyridine-2,3-diamine

This protocol is based on the catalytic hydrogenation of nitro-pyridines.[1][2]

-

Reaction Setup: To a hydrogenation vessel, add 2-amino-6-methyl-3-nitropyridine and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the mixture.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by TLC.

-

Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 6-methylpyridine-2,3-diamine can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) or by column chromatography on silica gel.[3]

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been predicted using a combination of computational tools and knowledge of characteristic spectroscopic values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 6-methylpyridine-2,3-diamine are presented below. Predictions are based on cheminformatic software and are referenced to TMS.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.3 | s |

| H-4 | ~6.8 | d |

| H-5 | ~6.4 | d |

| NH₂ (C2) | ~4.5 | br s |

| NH₂ (C3) | ~3.8 | br s |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~20 |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~155 |

Infrared (IR) Spectroscopy

The predicted IR absorption bands for the key functional groups in 6-methylpyridine-2,3-diamine are listed below.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3450 - 3250 | Two bands expected for symmetric and asymmetric stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C-H Stretch (Methyl) | 2975 - 2865 | |

| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1450 | Multiple bands |

| N-H Bend (Amino) | 1650 - 1580 | |

| C-H Bend (Methyl) | 1465 - 1375 | |

| C-H Bend (Aromatic) | 900 - 675 |

Mass Spectrometry (MS)

The predicted mass spectrometric data is based on the molecular weight and common fragmentation patterns of aminopyridines.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 123 | Molecular Ion [M]⁺ |

| 108 | [M - NH]⁺ |

| 95 | [M - HCN - H]⁺ |

| 79 | [Pyridine ring fragment]⁺ |

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of 6-methylpyridine-2,3-diamine. In the absence of empirical data, a plausible synthetic pathway has been detailed, and a comprehensive set of predicted spectroscopic data has been provided. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work. It is strongly recommended that the predicted data be validated through experimental analysis.

References

In-depth Technical Guide on the Theoretical Studies of 6-Methylpyridine-2,3-diamine: Current Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of 6-methylpyridine-2,3-diamine. Despite the importance of substituted pyridine scaffolds in medicinal chemistry and materials science, dedicated theoretical studies providing detailed quantum chemical insights into this specific isomer are not publicly available at this time.

This guide, therefore, aims to provide a foundational understanding by summarizing the computational methodologies frequently applied to closely related aminopyridine derivatives. By examining these analogous studies, we can infer the probable theoretical approaches and expected nature of the electronic and structural properties of 6-methylpyridine-2,3-diamine, paving the way for future dedicated research.

I. State of Theoretical Research on Aminopyridines

Theoretical studies on aminopyridine isomers and their derivatives commonly employ Density Functional Theory (DFT) to elucidate molecular structure, electronic properties, and reactivity. These computational analyses are crucial for understanding the fundamental characteristics of these molecules, which can inform their potential applications in drug design and materials science.

A common theme in the computational study of aminopyridines is the analysis of charge distribution, molecular orbital energies, and vibrational frequencies. For instance, studies on various aminopyridine isomers have utilized DFT methods to investigate their intrinsic basicity and the effects of amino group substitution on the pyridine ring's electronic structure.[1]

II. Standard Experimental Protocols for Theoretical Analysis

While specific experimental data for 6-methylpyridine-2,3-diamine is unavailable, the following outlines a standard and robust computational protocol that would be appropriate for its theoretical investigation, based on established practices for similar molecules.

Computational Method: A widely accepted approach involves geometry optimization and subsequent property calculations using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that balances accuracy and computational cost for organic molecules.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

Software: Standard quantum chemistry software packages such as Gaussian, GAMESS, or ORCA are utilized for these calculations.

Workflow of a Typical Computational Study:

Caption: A typical workflow for the theoretical analysis of a molecule like 6-Methylpyridine-2,3-diamine using computational chemistry methods.

III. Anticipated Molecular Properties and Data Presentation

Based on the analysis of related aminopyridines, a dedicated theoretical study on 6-methylpyridine-2,3-diamine would be expected to yield the following key quantitative data. For clarity and comparative purposes, this data would be best presented in structured tables.

Table 1: Optimized Geometrical Parameters

This table would contain the optimized bond lengths (in Ångstroms) and bond angles (in degrees) of the molecule in its ground state. This data is fundamental for understanding the molecule's 3D structure.

| Parameter | Value (Å or °) |

| C-C bond lengths | Calculated Value |

| C-N bond lengths | Calculated Value |

| C-H bond lengths | Calculated Value |

| N-H bond lengths | Calculated Value |

| C-N-C bond angles | Calculated Value |

| H-N-H bond angles | Calculated Value |

| Dihedral angles | Calculated Value |

Table 2: Vibrational Frequencies

This table would list the calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments (e.g., N-H stretch, C=C stretch). This is crucial for interpreting experimental infrared (IR) and Raman spectra.

| Frequency (cm⁻¹) | Assignment |

| Calculated Value | N-H stretching |

| Calculated Value | C-H stretching |

| Calculated Value | Pyridine ring stretching |

| Calculated Value | NH₂ scissoring |

Table 3: Electronic Properties

This table would summarize key electronic properties derived from the calculations, providing insights into the molecule's reactivity and electronic behavior.

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Calculated Value |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

| Ionization Potential | Calculated Value |

| Electron Affinity | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

IV. Logical Relationships in Computational Analysis

The process of theoretical analysis follows a logical progression where initial structural optimization is a prerequisite for accurate property calculations.

Caption: The logical progression of a computational chemistry study, from initial structure to property calculation.

V. Conclusion and Future Outlook

While a specific, in-depth theoretical guide on 6-methylpyridine-2,3-diamine cannot be provided due to the absence of published research, this whitepaper outlines the standard and expected methodologies for such an investigation. The provided templates for data presentation and visualizations of workflows serve as a blueprint for future studies.

There is a clear opportunity for researchers to perform a comprehensive computational analysis of 6-methylpyridine-2,3-diamine. Such a study would be a valuable contribution to the field, providing essential data for medicinal chemists and material scientists interested in this and related heterocyclic compounds. The insights gained from a dedicated theoretical investigation would undoubtedly accelerate the rational design of novel drugs and materials based on this promising molecular scaffold.

References

An In-depth Technical Guide to the Reactivity and Chemical Profile of 6-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical profile, reactivity, and potential applications of 6-Methylpyridine-2,3-diamine. This versatile diamine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon established knowledge of closely related 2,3-diaminopyridines to project its reactivity and synthetic utility.

Chemical and Physical Properties

6-Methylpyridine-2,3-diamine is a crystalline solid. While extensive experimental data is not widely published, the following table summarizes its known and estimated physical and chemical properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 104 - 111 °C | [2] |

| Boiling Point | 208 - 209 °C | [2] |

| CAS Number | 33259-72-2 | [1] |

Synthesis of 6-Methylpyridine-2,3-diamine

A likely synthetic pathway would be a two-step process starting from a suitable commercially available aminopicoline:

-

Nitration: Nitration of 2-amino-6-methylpyridine to introduce a nitro group at the 3-position, yielding 2-amino-6-methyl-3-nitropyridine.

-

Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, 6-Methylpyridine-2,3-diamine.

Caption: Proposed synthesis of 6-Methylpyridine-2,3-diamine.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of 6-Methylpyridine-2,3-diamine.

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine (Nitration)

-

Materials: 2-Amino-6-methylpyridine, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

To a flask cooled in an ice bath, slowly add 2-amino-6-methylpyridine to concentrated sulfuric acid with stirring.

-

Once the dissolution is complete, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-6-methyl-3-nitropyridine.

-

Step 2: Synthesis of 6-Methylpyridine-2,3-diamine (Reduction)

-

Materials: 2-Amino-6-methyl-3-nitropyridine, a reducing agent (e.g., tin(II) chloride dihydrate, palladium on carbon), hydrochloric acid (if using SnCl₂), a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using SnCl₂/HCl):

-

Suspend 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

-

Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until a basic pH is reached, which will precipitate the tin salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-Methylpyridine-2,3-diamine.

-

The product can be further purified by recrystallization or column chromatography.

-

Reactivity Profile

The chemical reactivity of 6-Methylpyridine-2,3-diamine is primarily dictated by the two adjacent amino groups on the pyridine ring. These ortho-diamines are excellent nucleophiles and are particularly useful in cyclocondensation reactions to form fused heterocyclic systems.

Caption: Key reactions of 6-Methylpyridine-2,3-diamine.

Cyclocondensation Reactions: Synthesis of Imidazo[4,5-b]pyridines

6-Methylpyridine-2,3-diamine readily undergoes cyclocondensation with aldehydes or carboxylic acids (or their derivatives) to form substituted imidazo[4,5-b]pyridines. This reaction, often referred to as the Phillips condensation, is a cornerstone of its synthetic utility.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-7-methyl-3H-imidazo[4,5-b]pyridines

-